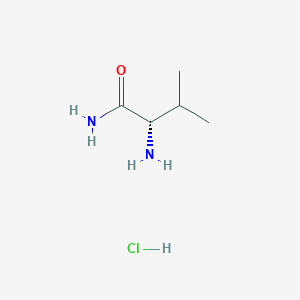

L-Valinamide hydrochloride

Overview

Description

L-Valinamide hydrochloride is a chemical compound with the linear formula (CH3)2CHCH(NH2)CONH2 · HCl . It has a molecular weight of 152.62 . It is used as a reagent in the synthesis of alkylpyrazines and also in the synthesis of elastase inhibitory activity .

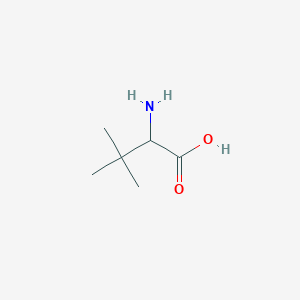

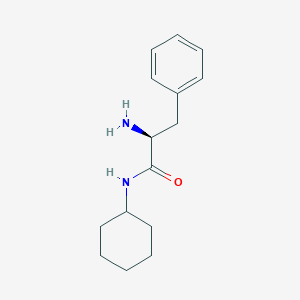

Molecular Structure Analysis

The molecular formula of L-Valinamide hydrochloride is C5H12N2O·HCl . The structure is consistent with this formula . More detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical And Chemical Properties Analysis

L-Valinamide hydrochloride is a solid at room temperature . It has an optical activity of [α]25/D +25.8°, c = 1 in H2O . Its melting point is 266-270 °C (lit.) .Scientific Research Applications

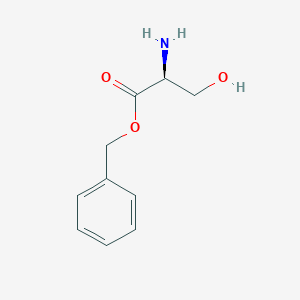

Peptide Synthesis : L-Valinamide derivatives have been utilized in peptide synthesis. Kates et al. (1996) optimized the preparation of deca(L-alanyl)-L-valinamide using solid-phase synthesis, highlighting its role in overcoming challenges related to hydrophobicity and secondary structure formation in peptides (Kates et al., 1996).

Inhibitory Activities : She Dong-mei (2012) synthesized novel N-phenylacetyl-L-valinamide derivatives, demonstrating their inhibitory activity against Phytophthora spp., a group of plant pathogens. This indicates potential agricultural applications (She Dong-mei, 2012).

Drug Development Studies : Bhattacharya et al. (2017) investigated the volumetric and acoustic properties of Procainamide Hydrochloride in aqueous solutions with amino acids including L-Valine. This kind of study is essential for understanding the interactions and stability of drug compounds in different environments (Bhattacharya et al., 2017).

Self-Assembly in Organic Solvents : A study by Li and Xue (2018) on an azobenzene-based L-valinamide derivative revealed its ability to form organogels and self-assemble into nanofibers in various solvents, driven by hydrogen bonding and π-π interactions. This showcases its potential in materials science (Li & Xue, 2018).

Antifungal Activity in Agriculture : Wang et al. (2015) designed and synthesized valinamide carbamates with antifungal activity, showing promise in agricultural fungicide development (Wang et al., 2015).

Pharmacokinetic Studies : Studies on pharmacokinetics, such as those by De Jonge et al. (2005), involved compounds like N2-(N,N-dimethyl-l-valyl)-N-methyl-l-valinamide, a derivative of L-Valinamide, to understand drug metabolism and toxicity (De Jonge et al., 2005).

Cannabinoid Receptor Agonists : Banister et al. (2015) synthesized and characterized synthetic cannabinoids like 5F-ADB-PINACA, featuring L-valinamide or L-tert-leucinamide side chains, exploring their high potency as CB1 and CB2 receptor agonists (Banister et al., 2015).

Nutritional and Metabolic Applications : Riederer et al. (1980) explored the application of L-Valine, closely related to L-Valinamide, in nutrition and metabolism, particularly in the context of hepatic encephalopathy (Riederer et al., 1980).

properties

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546791 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valinamide hydrochloride | |

CAS RN |

3014-80-0 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

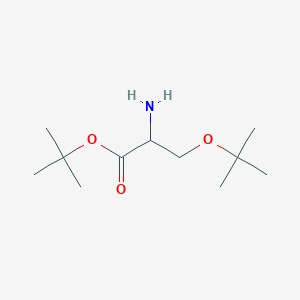

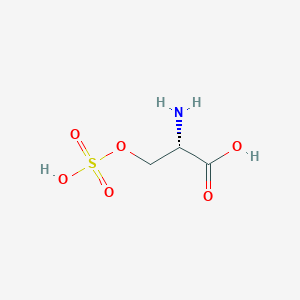

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

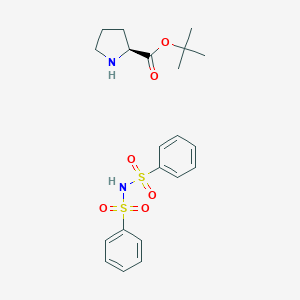

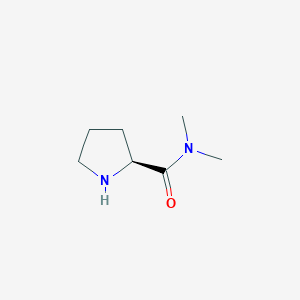

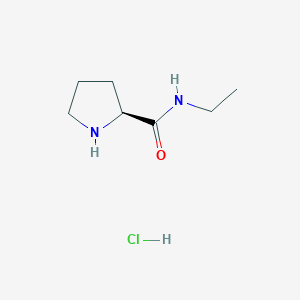

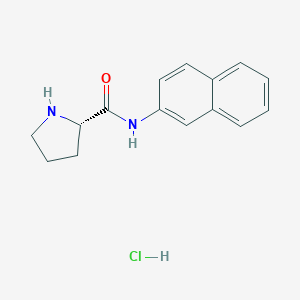

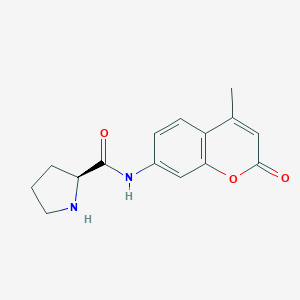

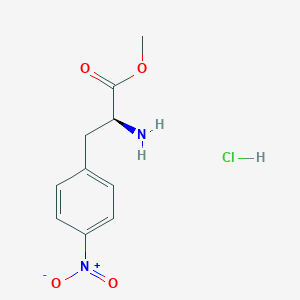

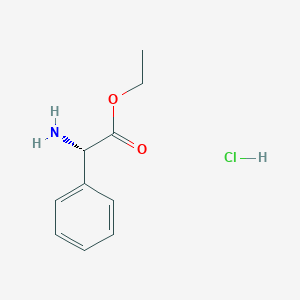

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.